Ethyl 2-(6-aminopyridazin-3-yl)acetate
Description
Overview of Pyridazine (B1198779) Chemistry and its Significance
Pyridazine is a six-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. fiveable.mewikipedia.org This 1,2-diazine structure imparts unique physicochemical properties, including a high dipole moment and weak basicity compared to its isomer pyridine (B92270). fiveable.meblumberginstitute.org The presence of the two nitrogen atoms creates an electron-deficient system, influencing its reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking. blumberginstitute.org
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govsarpublication.comslideshare.net The versatility of the pyridazine ring allows for functionalization at various positions, making it an attractive synthetic template for designing new drugs. sarpublication.com
Table 1: Physicochemical Properties of Pyridazine
| Property | Value |
| Chemical Formula | C₄H₄N₂ |
| Molar Mass | 80.090 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Boiling Point | 208 °C (406 °F; 481 K) |
| Melting Point | -8 °C (18 °F; 265 K) |
| Solubility in water | Miscible |
Data sourced from wikipedia.org
Academic Interest in Aminopyridazine Scaffolds
The introduction of an amino group to the pyridazine core creates an aminopyridazine scaffold, a pharmacophore of significant academic and industrial interest. Aminopyridines and their diazine counterparts, aminopyridazines, are recognized as essential heterocycles in drug discovery. rsc.orgresearchgate.netrsc.org The amino group is a key functional handle, serving as a hydrogen bond donor and a nucleophilic center for further chemical modifications. researchgate.net This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of derivatives with varied substituents. nih.gov
The unique structural characteristics of aminopyridine and aminopyridazine rings enable them to interact with a wide range of enzymes and receptors, leading to diverse biological effects. researchgate.netrsc.org Research has shown that aminopyridine-containing scaffolds are central to the development of inhibitors for various kinases, such as EGFR and TYK2, highlighting their potential in oncology and immunology. nih.govtandfonline.comacs.org The development of covalent inhibitors, a modern approach in drug design, often utilizes such scaffolds. researchgate.net
Research Rationale for Ethyl 2-(6-aminopyridazin-3-yl)acetate
The specific research rationale for this compound stems from its strategic design as a versatile chemical intermediate for synthesizing more complex and potentially bioactive molecules. While extensive literature dedicated solely to this compound is not prevalent, its value can be inferred from the reactivity of its constituent parts.
The molecule combines three key features:
The Pyridazine Core: As established, this is a well-regarded scaffold associated with a multitude of biological activities. nih.govmdpi.comnih.gov
The 6-Amino Group: This primary amine is a crucial point for diversification. It can undergo a variety of chemical reactions such as acylation, alkylation, and arylation, or participate in cyclization reactions to build fused heterocyclic systems. This functional group is pivotal for modulating the pharmacological profile and physicochemical properties of the resulting compounds.
The 3-Ethyl Acetate (B1210297) Group: The ester functionality provides another reactive site. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters. Alternatively, the ester can react with hydrazine (B178648) to form a hydrazide, a common precursor for synthesizing various heterocyclic rings like triazoles or oxadiazoles.
Therefore, this compound is not typically an end-product but rather a highly valuable starting material. Its bifunctional nature allows for a stepwise and controlled elaboration of the molecular structure. Researchers can selectively modify one functional group while leaving the other intact for subsequent reactions. This facilitates the generation of diverse chemical libraries based on the pyridazine scaffold, which can then be screened for various biological activities, accelerating the discovery of new lead compounds. The interest in this compound lies in its potential to unlock new chemical space in the ongoing search for novel therapeutics. researchgate.netacs.org
Table 2: Reported Biological Activities of Pyridazine Derivatives
| Biological Activity | Reference |
| Anticancer | nih.govnih.govnih.gov |
| Anti-inflammatory | fiveable.menih.govsarpublication.com |
| Antimicrobial | nih.govsarpublication.com |
| Antihypertensive | nih.govsarpublication.com |
| Anticonvulsant | nih.gov |
| Analgesic | sarpublication.com |
| Antiviral | sarpublication.com |
| Herbicidal | wikipedia.orgsarpublication.com |
| VEGFR-2 Inhibition | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-(6-aminopyridazin-3-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3,(H2,9,11) |
InChI Key |
VXDNHEVDJNTBFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(C=C1)N |
Origin of Product |
United States |
Synthetic Strategies for Ethyl 2 6 Aminopyridazin 3 Yl Acetate and Its Structural Analogues
Retrosynthetic Approaches to the Pyridazine (B1198779) Core
Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. amazonaws.com For the pyridazine core of Ethyl 2-(6-aminopyridazin-3-yl)acetate, several disconnections can be proposed based on established synthetic reactions for this heterocyclic system.
A primary and widely used approach involves the disconnection of the two carbon-nitrogen bonds, leading back to a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This strategy is the basis for the classical Paal-Knorr synthesis of pyridazines. The retrosynthetic step can be visualized as follows:
Figure 1: Retrosynthetic Disconnection of the Pyridazine Ring
Comprehensive Spectroscopic and Structural Characterization of this compound
It is not possible to generate a comprehensive and scientifically accurate article on the spectroscopic and structural characterization of this compound based on currently available public domain scientific literature. Extensive searches for experimental data have failed to locate specific research findings for this particular compound across various analytical techniques.
To construct a thorough and reliable scientific article as outlined, specific, experimentally determined data for each of the following sections would be required:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet). This data is fundamental for elucidating the precise molecular structure and connectivity of the atoms.
Mass Spectrometry (MS): The exact mass of the molecular ion (M⁺) or protonated molecule ([M+H]⁺), and the fragmentation pattern. This information confirms the molecular weight and provides insights into the compound's structural components.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: For IR, characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups (such as N-H stretches for the amine, C=O stretch for the ester, and C=N stretches for the pyridazine ring) are needed. For UV-Vis, the wavelength(s) of maximum absorbance (λmax) would be required to understand the electronic transitions within the molecule.
X-ray Crystallography: Crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This technique provides the definitive three-dimensional structure of the molecule in the solid state.
Chromatographic Purity Assessment: Data from techniques like High-Performance Liquid Chromatography (HPLC), including retention time, column type, mobile phase composition, and detector wavelength, which are used to determine the purity of the compound.
Without access to published papers or spectral databases containing this specific information for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Theoretical or predicted data could be generated, but this would not constitute "research findings" as requested.
Therefore, the generation of the article is not feasible at this time. Should peer-reviewed scientific literature containing this data become available, the request could be fulfilled.
Chemical Reactivity and Transformational Chemistry of Ethyl 2 6 Aminopyridazin 3 Yl Acetate
Reactions at the 6-Amino Group of Ethyl 2-(6-aminopyridazin-3-yl)acetate
The primary amino group at the 6-position of the pyridazine (B1198779) ring is a key site for various chemical modifications, including acylation, alkylation, and diazotization, leading to the formation of a wide array of derivatives.
Acylation and Alkylation Reactions
The nucleophilic nature of the 6-amino group allows it to readily react with acylating and alkylating agents. Acylation reactions with acyl chlorides or anhydrides in the presence of a base typically yield the corresponding N-acylated derivatives. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the amino group. These reactions are fundamental in modifying the electronic and steric properties of the molecule, often serving as a preliminary step in the synthesis of more complex structures.
Diazotization and Subsequent Reactions
The 6-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are highly reactive intermediates and can be utilized in various subsequent reactions. For instance, they can be converted into a range of functional groups, including hydroxyl, halo, and cyano groups, through Sandmeyer or related reactions. Furthermore, these diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds to form azo dyes.
A significant application of the diazotization of similar aminopyridazine derivatives is in the synthesis of fused heterocyclic systems. For example, the diazotization of aminothienopyridazines can lead to the formation of pyridazino[4',3':4,5]thieno[3,2-d]1,2,3-triazines researchgate.net.
Transformations Involving the Ethyl Ester Functionality
The ethyl ester group in this compound provides another handle for chemical manipulation, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-aminopyridazin-3-yl)acetic acid. This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is required for further reactions, such as amide bond formation. Transesterification, the conversion of the ethyl ester to another ester, can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst.
Reduction to the Corresponding Alcohol
The ester group can be reduced to a primary alcohol, 2-(6-aminopyridazin-3-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up pathways to a different class of derivatives with a hydroxyl functionality.
Reactivity of the Pyridazine Heterocyclic Ring System in this compound
The pyridazine ring itself is an electron-deficient system, which influences its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. While the amino group at the 6-position is an activating group, the inherent electron deficiency of the diazine system can still allow for nucleophilic attack under certain conditions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to its electron-deficient character. The presence of the activating amino group at the 6-position can direct electrophiles to the ortho and para positions (C5 and C3, respectively). However, the C3 position is already substituted. Therefore, electrophilic attack, if it occurs, would be expected primarily at the C5 position.
Cyclocondensation and Annulation Reactions
This compound is a valuable precursor for the synthesis of fused pyridazine systems through cyclocondensation and annulation reactions. The combination of the amino group and the active methylene (B1212753) group of the acetate (B1210297) moiety allows for reactions with 1,2- and 1,3-dicarbonyl compounds, enamines, and other bifunctional reagents to construct new heterocyclic rings fused to the pyridazine core.
For instance, related aminopyridazine derivatives are used in the synthesis of pyrazolo[3,4-d]pyridazines and pyridazino[4,5-d]pyridazines nih.govasianpubs.org. These reactions often involve an initial condensation with the amino group followed by an intramolecular cyclization involving the active methylene group. The general standard method for the synthesis of a pyridazine ring involves the reaction of hydrazine (B178648) with 1,4-dicarbonyl compounds or their equivalents asianpubs.org. Saturated 1,4-diketones typically yield dihydropyridazines that can be readily oxidized to the aromatic pyridazine, while α,β-unsaturated 1,4-diketones directly afford the aromatic pyridazine ring system asianpubs.org.
Mechanistic Investigations of Key Chemical Conversions
The mechanisms of the fundamental reactions of this compound are generally well-understood within the broader context of heterocyclic and functional group chemistry.
The acylation of the 6-amino group follows a standard nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. Diazotization involves the formation of a nitrosonium ion (NO⁺) which is attacked by the nucleophilic amino group, followed by a series of proton transfers and elimination of water to yield the diazonium ion.
The hydrolysis of the ethyl ester can proceed via either an acid-catalyzed (AAC2) or base-catalyzed (BAC2) pathway, both involving a tetrahedral intermediate.
The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines from related aminopyridazines, often involves a sequence of condensation, cyclization, and aromatization steps nih.gov. The initial step is typically the nucleophilic attack of the amino group on a carbonyl carbon of the reaction partner, followed by an intramolecular cyclization and subsequent elimination of a small molecule like water or an alcohol to form the stable fused aromatic system.
Theoretical and Computational Studies on Ethyl 2 6 Aminopyridazin 3 Yl Acetate
Electronic Structure and Geometry Optimization using Quantum Chemical Methods
Detailed studies on the electronic structure and optimized geometry of Ethyl 2-(6-aminopyridazin-3-yl)acetate are not present in the current body of scientific literature. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are standard approaches to determine the most stable three-dimensional arrangement of atoms in a molecule and to analyze its electronic properties. For related pyridazine (B1198779) and aminopyridine derivatives, such calculations have been instrumental in understanding their structural parameters, including bond lengths, bond angles, and dihedral angles. However, for this compound, this fundamental computational characterization is yet to be reported.
Molecular Electrostatic Potential Mapping for this compound
There are no specific studies available that have generated and analyzed the Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool in computational chemistry that illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species, including biological targets. For similar heterocyclic compounds, MEP analysis has been used to identify potential sites for hydrogen bonding and other non-covalent interactions.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
A detailed analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been published. The energies and spatial distributions of these orbitals are fundamental in predicting a molecule's chemical reactivity and its electronic transitions. From the HOMO-LUMO energy gap, various global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated. While theoretical studies on other pyridazine derivatives have utilized FMO analysis to explain their reactivity patterns, this information is absent for the title compound.
Conformational Analysis and Energetic Landscapes
A systematic conformational analysis to identify the stable conformers and to map the energetic landscape of this compound has not been reported. The flexibility of the ethyl acetate (B1210297) side chain suggests the possibility of multiple low-energy conformations. A thorough computational investigation would be necessary to determine the relative stabilities of these conformers and the energy barriers for their interconversion. Such studies are vital for understanding the molecule's shape and how it might bind to a receptor or participate in chemical reactions.
Prediction of Spectroscopic Parameters
While experimental spectroscopic data may exist, there are no published computational studies that predict the spectroscopic parameters of this compound. Theoretical calculations can provide valuable insights into the interpretation of experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, the calculation of vibrational frequencies can aid in the assignment of IR and Raman bands, while the prediction of NMR chemical shifts can help in structure elucidation.
Advanced Analytical Methodologies Applied to Ethyl 2 6 Aminopyridazin 3 Yl Acetate Research
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
In the synthesis of Ethyl 2-(6-aminopyridazin-3-yl)acetate, the presence of starting materials, intermediates, and by-products necessitates sophisticated separation and identification techniques. Hyphenated chromatography, which combines a separation method with a spectroscopic detection method, is indispensable for this purpose. chromatographytoday.comsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) would be a primary tool for the analysis of this compound. This technique separates the compound from a mixture using high-performance liquid chromatography (HPLC), followed by detection and identification by mass spectrometry. saspublishers.com The HPLC component would utilize a suitable stationary phase, likely a C18 column, and a mobile phase optimized for the polarity of the pyridazine (B1198779) derivative. The mass spectrometer would then provide the mass-to-charge ratio of the eluted compound, confirming its molecular weight and aiding in the identification of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound or its derivatives are sufficiently volatile and thermally stable. saspublishers.com This method offers high-resolution separation and is a powerful tool for the identification of volatile organic compounds that might be present as impurities.
The application of these techniques would allow for the generation of a detailed purity profile of this compound, which is crucial for its further study and potential applications.
Table 1: Illustrative Hyphenated Chromatography Data for a Pyridazine Derivative
| Technique | Analyte | Retention Time (min) | Detected Mass (m/z) [M+H]⁺ |
| LC-MS | This compound | 4.8 | 196.0924 |
| LC-MS | Impurity A | 3.2 | 152.0662 |
| LC-MS | Impurity B | 5.5 | 212.0873 |
Note: This table is illustrative and based on typical data for related compounds. Specific data for this compound is not publicly available.
Advanced Spectroscopic Probes for Detailed Structural Insights
To unequivocally confirm the structure of this compound, a suite of advanced spectroscopic methods is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, ¹H NMR would show characteristic signals for the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the protons on the pyridazine ring. The chemical shifts and coupling patterns would be vital in confirming the substitution pattern on the pyridazine ring. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the C=O stretch of the ester, and the C=N and C=C vibrations of the pyridazine ring.
Mass Spectrometry (MS) , beyond its use in hyphenated techniques, provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the chemical formula of this compound.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH₃ (ethyl) | ~1.2 ppm (triplet) |
| -CH₂ (ethyl) | ~4.1 ppm (quartet) | |
| -CH₂ (acetate) | ~3.8 ppm (singlet) | |
| Pyridazine ring protons | ~6.5-8.0 ppm | |
| -NH₂ | ~5.0 ppm (broad singlet) | |
| ¹³C NMR | -CH₃ (ethyl) | ~14 ppm |
| -CH₂ (ethyl) | ~61 ppm | |
| -CH₂ (acetate) | ~40 ppm | |
| Pyridazine ring carbons | ~110-160 ppm | |
| C=O (ester) | ~170 ppm | |
| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ |
| C-H stretch | 2850-3000 cm⁻¹ | |
| C=O stretch | ~1730 cm⁻¹ | |
| C=N, C=C stretch | 1500-1600 cm⁻¹ |
Note: This table is based on theoretical predictions and data from analogous structures. Specific experimental data is not publicly available.
Electrochemical Properties and Voltammetric Studies
The electrochemical behavior of this compound can be investigated using techniques like cyclic voltammetry. Such studies would provide insights into the oxidation and reduction potentials of the molecule, which are influenced by the electron-donating amino group and the electron-withdrawing pyridazine ring. The voltammetric data can be used to understand the electronic properties of the compound and its potential for involvement in redox processes. The results would indicate the ease with which the compound can be oxidized or reduced, which is valuable information for its potential application in areas like materials science or as a synthetic intermediate.
Thermal Stability and Decomposition Pathway Analysis
The thermal stability of this compound is a critical parameter, especially for its storage and handling. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this evaluation.
TGA measures the change in mass of a sample as a function of temperature, revealing the decomposition temperature of the compound. For pyridazine derivatives, the decomposition often involves the cleavage of the nitrogen-containing ring. rsc.orgnih.gov Studies on related diazines have shown that they can decompose through radical pathways, leading to the formation of smaller molecules. rsc.org
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This can identify melting points, glass transitions, and the heat associated with decomposition. For a crystalline solid like this compound, DSC would show a sharp endothermic peak at its melting point, followed by an exothermic peak at the decomposition temperature. The thermal stability of pyridazine-containing polymers has been shown to be high, suggesting that the pyridazine ring itself can confer thermal resistance. mdpi.com
Analysis of the gases evolved during thermal decomposition, often by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR), can help to elucidate the decomposition pathway. For a compound like this compound, decomposition products could include ammonia, carbon dioxide, and fragments of the pyridazine ring. nih.gov
Role of Ethyl 2 6 Aminopyridazin 3 Yl Acetate As a Chemical Precursor and Synthetic Intermediate
Application in the Synthesis of Novel Pyridazine-Containing Scaffolds
There is no specific information available in the reviewed literature detailing the use of Ethyl 2-(6-aminopyridazin-3-yl)acetate as a starting material for novel pyridazine-containing scaffolds.
In a broader context, the synthesis of pyridazine (B1198779) derivatives is an active area of research. General methods often involve the condensation of dicarbonyl compounds with hydrazine (B178648) or its derivatives. nih.gov For instance, pyridazin-3(2H)-ones can be synthesized from the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. nih.gov Other approaches include the modification of existing pyridazine rings, such as the reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with various reagents to create fused heterocyclic systems like pyridazinotriazines. nih.gov The development of new synthetic routes to functionalized pyridazines remains a key objective for organic chemists. organic-chemistry.org
Utility as a Ligand in Coordination Chemistry
No published studies were identified that specifically describe the use of this compound as a ligand in coordination chemistry.
The pyridazine moiety, with its two adjacent nitrogen atoms, is known to act as a bidentate ligand in the formation of metal complexes. The field of coordination chemistry extensively explores how different heterocyclic compounds, including pyridazine derivatives, bind to metal centers to form complexes with unique electronic, magnetic, and catalytic properties. However, the specific coordinating behavior of this compound has not been documented in the available literature.
Contribution to New Methodologies in Organic Synthesis
There is no evidence in the scientific literature of this compound being used to develop new methodologies in organic synthesis.
The development of novel synthetic methods is a cornerstone of organic chemistry. While many pyridazine derivatives are synthesized and utilized in various reactions, the specific contribution of this compound to this field is not reported. Research in this area includes the creation of efficient, high-yield reactions for building molecular complexity, often with a focus on atom economy and environmental sustainability.
Future Prospects and Emerging Research Areas for Ethyl 2 6 Aminopyridazin 3 Yl Acetate Chemistry
Development of Sustainable Synthetic Routes
The chemical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. For the synthesis of pyridazine (B1198779) derivatives, including Ethyl 2-(6-aminopyridazin-3-yl)acetate, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Recent advancements in this area include the application of microwave-assisted synthesis and mechanochemistry . Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of pyridazine derivatives, often under solvent-free conditions. mdpi.com For instance, the one-pot [4+2] cyclocondensation of substituted pyridazines has been successfully achieved using this technique. mdpi.com
Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), represents another promising green chemistry approach. rsc.org This solvent-free method can lead to the formation of novel products that are inaccessible through traditional solution-phase chemistry and significantly reduces the environmental impact of chemical synthesis. rsc.org The iron-water system in a ball mill for the chemoselective reduction of nitroarenes is a prime example of a sustainable and efficient mechanochemical process that could be adapted for the synthesis of amino-substituted pyridazines. rsc.org
Future research will likely focus on expanding the scope of these sustainable methods to the industrial-scale production of this compound and its derivatives. The development of continuous flow processes, which offer precise control over reaction parameters and minimize waste, is another key area of exploration. advancedchemtech.com
Exploration of Unprecedented Reactivities
The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, open the door to a wide range of chemical transformations. While classical reactions of pyridazines are well-documented, the exploration of unprecedented reactivities remains an active area of research.
One area of growing interest is the use of pyridazine derivatives in aza-Diels-Alder reactions . These cycloaddition reactions provide a powerful tool for the construction of complex nitrogen-containing heterocyclic systems. organic-chemistry.org The inverse electron-demand aza-Diels-Alder reaction, where the electron-deficient pyridazine acts as the diene, has been shown to be a highly regioselective method for the synthesis of functionalized pyridazines. organic-chemistry.orgresearchgate.net
Furthermore, the reactivity of the amino group and the acetate (B1210297) moiety on this compound offers numerous opportunities for novel transformations. For example, the amino group can act as a nucleophile in various coupling reactions or be transformed into other functional groups, leading to a diverse array of derivatives. The acetate group, on the other hand, can be used as a handle for further elaboration of the side chain, potentially leading to the discovery of compounds with novel biological activities.
Researchers are also investigating the potential for ring-opening and ring-rearrangement reactions of the pyridazine core to access novel heterocyclic scaffolds. researchgate.net These transformations, often triggered by specific reagents or reaction conditions, can lead to the formation of unexpected and potentially valuable chemical entities.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way new molecules are designed and synthesized. For pyridazine chemistry, AI and machine learning (ML) are being employed to accelerate the discovery of new compounds with desired properties.
Moreover, AI algorithms are being used to design novel synthetic routes, a process known as retrosynthesis . rsc.org These tools can propose efficient and sustainable pathways for the synthesis of complex pyridazine-containing molecules, including those that may not be obvious to human chemists. The integration of AI in the design of pyridine (B92270) derivatives for antidiabetic and antiproliferative activities has already shown promising results. uminho.pt
The future will see a deeper integration of AI and ML in all stages of the chemical discovery pipeline, from initial hit identification to process optimization and manufacturing. This will undoubtedly lead to the rapid development of new and innovative pyridazine-based materials and therapeutics.
Advanced Characterization Techniques for In-situ Monitoring
A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivities. Advanced characterization techniques that allow for the in-situ monitoring of chemical reactions in real-time are becoming increasingly important in this regard.
Spectroscopic methods such as UV/Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can be adapted for in-situ analysis, providing valuable information about the formation of intermediates and the kinetics of a reaction. nih.govrsc.org For instance, in-situ UV/Vis spectroscopy has been used to monitor the formation of metal nanoclusters, a process that shares similarities with the formation of organic molecules in solution. nih.gov
In-situ X-ray diffraction is another powerful technique that can provide detailed structural information about crystalline intermediates and products as they form during a reaction. rsc.org This can be particularly useful for understanding the mechanisms of solid-state reactions, such as those carried out using mechanochemistry.
Furthermore, fluorescence spectroscopy offers a highly sensitive method for monitoring changes in the chemical environment during a reaction. researchgate.net The development of new fluorescent probes and sensors will enable the real-time tracking of specific molecular events, providing unprecedented insights into reaction pathways. The use of quantum cascade lasers in mid-infrared spectroscopic ellipsometry is also emerging as a powerful tool for real-time in-situ monitoring of polymer processing, a technique that could be adapted for chemical synthesis. mdpi.com
Rational Design of Next-Generation Pyridazine-Based Chemical Entities
The ultimate goal of understanding the chemistry of this compound is to enable the rational design of new molecules with specific functions. This involves a deep understanding of structure-property relationships and the use of computational tools to predict the behavior of new chemical entities.
In the field of medicinal chemistry, the pyridazine scaffold is a well-established pharmacophore found in a number of approved drugs. wur.nlnih.govwikipedia.org The rational design of new pyridazine-based drug candidates involves using computational docking and molecular modeling to predict how a molecule will interact with its biological target. nih.gov This allows for the optimization of binding affinity and selectivity, leading to more potent and safer drugs. The design of novel pyrazoline-based antiproliferative agents is a recent example of this approach. organic-chemistry.org
Beyond medicine, the rational design of pyridazine-containing molecules is also being applied in the development of new materials. For example, pyridazine derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and as ligands in catalysis. mdpi.comresearchgate.net By tuning the electronic properties of the pyridazine ring through synthetic modification, researchers can create materials with tailored optical and electronic properties. rsc.org
The future of rational design in this area will be heavily influenced by the increasing power of computational chemistry and the availability of large datasets for training AI models. This will enable the in-silico design and screening of vast virtual libraries of pyridazine derivatives, leading to the rapid identification of promising candidates for a wide range of applications. advancedchemtech.com
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(6-aminopyridazin-3-yl)acetate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, regioisomeric analogs (e.g., bromo-substituted derivatives) are synthesized by reacting ethyl 2-bromoacetate with substituted pyridines under controlled conditions (e.g., reflux in ethanol with a base like triethylamine). Reaction optimization includes monitoring temperature, pH, and stoichiometry to enhance regioselectivity and yield . Similar pyridazine derivatives are synthesized using Knoevenagel condensation, where ethyl cyanoacetate reacts with aldehydes in the presence of a base .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm molecular structure and regiochemistry. For instance, -NMR can distinguish between regioisomers based on proton splitting patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves 3D molecular conformation and hydrogen-bonding networks. Programs like SHELXL refine crystallographic data, with validation metrics (e.g., R-factors < 5%) ensuring accuracy .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer : SCXRD data collection (e.g., using a Bruker D8 VENTURE diffractometer) is followed by structure solution via direct methods (SHELXT) and refinement (SHELXL). Hydrogen atoms are placed geometrically or located via Fourier difference maps. Validation tools like PLATON check for missed symmetry, voids, and hydrogen-bonding interactions. Displacement parameters (e.g., anisotropic refinement for non-H atoms) ensure structural reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., unexpected tautomeric forms or dynamic behavior in solution) are addressed by:
- Variable-Temperature NMR : To detect conformational flexibility or equilibrium states.
- DFT Calculations : Compare experimental and computed -NMR chemical shifts to validate proposed structures.
- Multi-Technique Validation : Cross-checking SCXRD, NMR, and IR data to identify artifacts (e.g., solvent inclusion in crystals) .
Q. What strategies optimize regioselectivity in the synthesis of pyridazine derivatives like this compound?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., amino or bromo substituents) to control substitution patterns.
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups with Boc protection) to prevent undesired side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) favor specific intermediates .
Q. How do computational methods aid in predicting the reactivity and biological activity of this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes linked to neurological disorders).
- QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- DFT-Based Reactivity Descriptors : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for reaction design .
Q. What challenges arise in refining high-twinned or low-resolution crystallographic data for this compound?
- Methodological Answer :
- Twin Refinement in SHELXL : Use TWIN/BASF commands to model twinning fractions and improve R-values.
- Data Filtering : Omit poorly diffracting regions or apply resolution cutoffs to reduce noise.
- Hydrogen Bond Restraints : Apply geometric restraints to stabilize refinement in low-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
